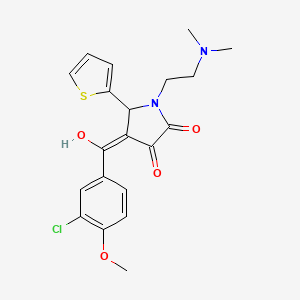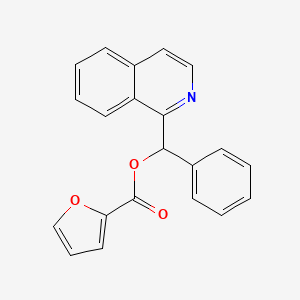![molecular formula C17H21N3O2 B2689134 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-06-6](/img/structure/B2689134.png)
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications .
Wirkmechanismus
Target of action
The compound belongs to the class of pyrrolopyrimidines, which are known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and functional groups, which could interact with various enzymes, receptors, or other proteins in the body.
Mode of action
Pyrrolopyrimidines often act by interacting with their targets in a specific way, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function . The exact mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
Depending on its target, this compound could potentially affect various biochemical pathways. For example, if it acts as an enzyme inhibitor, it could disrupt the pathway that the enzyme is involved in, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects, such as antiviral, anticancer, antioxidant, and antimicrobial activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its activity, or cause it to degrade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidines: Studied for their anti-inflammatory and analgesic properties.
Pyrido[4,3-d]pyrimidines: Investigated for their potential as tyrosine kinase inhibitors.
Uniqueness
What sets 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione apart is its specific substituents, which confer unique chemical and biological properties. Its butyl and o-tolyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Eigenschaften
IUPAC Name |
6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSPISYZSZUYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2689052.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride](/img/structure/B2689056.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2689057.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2689059.png)
![ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2689061.png)
![2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2689065.png)
![1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2689066.png)


![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2689072.png)
![2-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2689074.png)
